molecular formula C16H13ClN2O2S B5238704 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B5238704
M. Wt: 332.8 g/mol
InChI Key: WHWBSESHAVXJAU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. Its structure consists of a benzothiazole ring, a chlorophenoxy group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

  • Formation of 2-chlorophenoxyacetic acid: : This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    2-chlorophenol+chloroacetic acid2-chlorophenoxyacetic acid\text{2-chlorophenol} + \text{chloroacetic acid} \rightarrow \text{2-chlorophenoxyacetic acid} 2-chlorophenol+chloroacetic acid→2-chlorophenoxyacetic acid

  • Synthesis of 6-methyl-1,3-benzothiazole: : This can be synthesized by cyclization of 2-aminothiophenol with acetic acid and a methylating agent such as methyl iodide.

    2-aminothiophenol+acetic acid+methyl iodide6-methyl-1,3-benzothiazole\text{2-aminothiophenol} + \text{acetic acid} + \text{methyl iodide} \rightarrow \text{6-methyl-1,3-benzothiazole} 2-aminothiophenol+acetic acid+methyl iodide→6-methyl-1,3-benzothiazole

  • Coupling Reaction: : The final step involves coupling 2-chlorophenoxyacetic acid with 6-methyl-1,3-benzothiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

    2-chlorophenoxyacetic acid+6-methyl-1,3-benzothiazole+DCCThis compound\text{2-chlorophenoxyacetic acid} + \text{6-methyl-1,3-benzothiazole} + \text{DCC} \rightarrow \text{this compound} 2-chlorophenoxyacetic acid+6-methyl-1,3-benzothiazole+DCC→this compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide+oxidizing agentoxidized products\text{this compound} + \text{oxidizing agent} \rightarrow \text{oxidized products} This compound+oxidizing agent→oxidized products

  • Reduction: : Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.

    This compound+reducing agentreduced products\text{this compound} + \text{reducing agent} \rightarrow \text{reduced products} This compound+reducing agent→reduced products

  • Substitution: : The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    This compound+nucleophilesubstituted products\text{this compound} + \text{nucleophile} \rightarrow \text{substituted products} This compound+nucleophile→substituted products

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidized products: Sulfoxides, sulfones

    Reduced products: Amines

    Substituted products: Various substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. Research in this area aims to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would vary based on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole ring.

    2-(4-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Chlorine atom is in the para position on the phenoxy ring.

    2-(2-bromophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Bromine atom instead of chlorine on the phenoxy ring.

Uniqueness

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to the specific positioning of the chlorine atom on the phenoxy ring and the methyl group on the benzothiazole ring. These structural features influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-6-7-12-14(8-10)22-16(18-12)19-15(20)9-21-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWBSESHAVXJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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